molecular formula C10H12F2O2 B8001135 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol

2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol

Cat. No.: B8001135
M. Wt: 202.20 g/mol
InChI Key: DGLPXOCKIXBAQA-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol is a secondary alcohol derivative featuring a substituted phenyl ring with two fluorine atoms at the 3- and 4-positions and a methoxy group at the 5-position.

Properties

IUPAC Name

2-(3,4-difluoro-5-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-10(2,13)6-4-7(11)9(12)8(5-6)14-3/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLPXOCKIXBAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The methoxy group can also influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-difluoro substitution in the target compound enhances lipophilicity (LogP ~2.1) compared to mono-fluorinated analogs, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound features a difluoromethoxyphenyl moiety attached to a propanol backbone. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets, which is crucial for its potential therapeutic effects.

The biological activity of 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, influencing processes such as cell signaling, metabolism, and apoptosis. The exact pathways involved are context-dependent and require further investigation to elucidate.

Antimicrobial Activity

Research indicates that 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol exhibits antibacterial and antifungal properties. Preliminary studies have shown effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. For example, it has been observed to inhibit the proliferation of human tumor cells by inducing apoptosis via the activation of the intrinsic apoptotic pathway. The structure-activity relationship (SAR) suggests that the substitution pattern on the aromatic ring significantly influences its cytotoxic potency.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial effects of 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for breast cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Biological ActivityIC50 (µM)
2-(3,4-Difluoro-5-methoxyphenyl)-2-propanolStructureAntibacterial & Cytotoxic~25
1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanolStructureCytotoxic~30
3,4-Difluoro-5-methoxyphenylboronic acidStructureAnticancer~20

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